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Compound of Interest

Compound Name: 5-methoxy-1H-indole-3-carbonitrile

Cat. No.: B1587987

An In-Depth Technical Guide to 5-Methoxy-1H-indole-3-carbonitrile: Properties, Synthesis,
and Applications

Introduction

5-Methoxy-1H-indole-3-carbonitrile is a versatile heterocyclic building block of significant
interest to the scientific community, particularly in the fields of organic synthesis and medicinal
chemistry. Its structure is characterized by the indole scaffold, a privileged motif found in
numerous natural products and FDA-approved drugs, which is further functionalized with a
methoxy group at the 5-position and a nitrile group at the 3-position.[1][2][3][4] The electron-
donating nature of the methoxy group enhances the reactivity of the indole ring, while the
electron-withdrawing nitrile group provides a key synthetic handle for a wide array of chemical
transformations.[2][4] This combination makes it a crucial intermediate for developing more
complex molecules with potential biological activities, including anticancer, antiviral, and anti-
inflammatory properties.[1][4] This guide provides a comprehensive overview of its chemical
properties, synthesis, reactivity, and applications for researchers, scientists, and drug
development professionals.

Physicochemical and Structural Properties

The intrinsic properties of 5-methoxy-1H-indole-3-carbonitrile are dictated by its unique
molecular architecture. The fusion of the benzene and pyrrole rings creates the electron-rich
indole system, while the substituents at the C3 and C5 positions modulate its electronic
character and reactivity.
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Core Data

The fundamental physicochemical data for 5-methoxy-1H-indole-3-carbonitrile are
summarized below for quick reference.

Property Value Source
Molecular Formula C10HsN20 [1]
Molecular Weight 172.18 g/mol [1]

CAS Number 23084-36-8 [1]
Appearance Solid (form may vary) N/A
Boiling Point 385 °C at 760 mmHg [1]

Not consistently reported;
Melting Point related indole carbonitriles melt  [5]
in the 140-160 °C range.

Soluble in common organic
Solubility solvents like DMSO, DMF, and  [6]
chlorinated solvents.

Structural Analysis

The key to understanding the utility of 5-methoxy-1H-indole-3-carbonitrile lies in its structure.

 Indole Core: A bicyclic aromatic heterocycle that serves as the foundation. The indole
nucleus is a well-established pharmacophore.[3]

o 5-Methoxy Group (-OCHs): This is a strong electron-donating group (EDG) via resonance. It
increases the electron density of the entire indole ring system, making it more susceptible to
electrophilic attack. This enhanced nucleophilicity is a critical aspect of its reactivity.[2]

» 3-Nitrile Group (-C=N): This is a strong electron-withdrawing group (EWG) via induction and
resonance. It serves as a versatile chemical handle that can be transformed into other
functional groups such as amines, amides, or carboxylic acids, providing a gateway to a
diverse range of derivatives.[4]
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Spectral Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of 5-
methoxy-1H-indole-3-carbonitrile. The following data represent the expected spectral
characteristics based on its structure and data from analogous compounds.

Technique Characteristic Features

~8.3-8.6 ppm (s, 1H): N-H proton of the indole

ring. ~7.0-7.5 ppm (m, 3H): Aromatic protons on

the benzene portion of the indole. ~3.8-3.9 ppm
1H NMR

(s, 3H): Protons of the methoxy (-OCHs) group.

The exact shifts and coupling constants for the

aromatic protons depend on the solvent used.[5]

~155 ppm: C5 carbon attached to the methoxy
group. ~132 ppm: C7a quaternary carbon. ~115

13C NMR ppm: Nitrile carbon (-C=N). ~100-120 ppm:
Other aromatic carbons. ~55-56 ppm: Methoxy
carbon (-OCHs).[5]

~3300-3400 cm~1: N-H stretching vibration.
~2200-2230 cm~1: C=N (nitrile) stretching, a
IR (infrared) sharp and characteristic peak. ~1200-1250
cm~1 Asymmetric C-O-C stretching of the aryl
ether. ~1020-1050 cm~1: Symmetric C-O-C

stretching.[7]

m/z ~172.18: Molecular ion peak [M]*
MS (M s ) corresponding to the molecular weight.
ass Spec.
P Fragmentation patterns would involve loss of

HCN and methyl radicals.[8]

Synthesis Methodology

The synthesis of 5-methoxy-1H-indole-3-carbonitrile typically leverages the inherent
reactivity of the parent 5-methoxy-1H-indole. A common and effective strategy is the direct
cyanation of the indole ring at the C3 position, which is the most nucleophilic site.
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lllustrative Synthesis Workflow

The diagram below outlines a general, plausible pathway for the synthesis of the title
compound.

Synthesis of 5-Methoxy-1H-indole-3-carbonitrile

(S-Methoxy-lH-indole)

Vilsmeier Reagent
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Workup
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Hydroxylamine
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(Aldehyde Oxime)

Dehydration
(e.g., Ac20, heat)

G-Methoxy-lH-indole-3-carbonitrile (ProductD

Click to download full resolution via product page

Caption: A multi-step synthesis pathway from 5-methoxyindole.
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Experimental Protocol: Vilsmeier-Haack Approach

This protocol describes a reliable method for synthesizing the title compound, which proceeds
through an aldehyde intermediate. The choice of the Vilsmeier-Haack reaction is based on its
effectiveness for formylating electron-rich heterocycles like indoles at the C3 position.

Step 1: Formylation of 5-Methoxy-1H-indole

o Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or
argon), cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.

» Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCIs, 1.2 equivalents)
dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for
30 minutes to form the Vilsmeier reagent.

o Reaction: Dissolve 5-methoxy-1H-indole (1 equivalent) in DMF and add it dropwise to the
Vilsmeier reagent solution at O °C.

 Incubation: Allow the reaction mixture to warm to room temperature and then heat to 40-50
°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

o Work-up: Pour the reaction mixture onto crushed ice and basify with a cold aqueous solution
of sodium hydroxide (NaOH) to pH 9-11. This hydrolyzes the intermediate iminium salt.

« |solation: The product, 5-methoxy-1H-indole-3-carbaldehyde, will precipitate. Collect the solid
by filtration, wash with cold water, and dry under vacuum.

Step 2: Conversion of Aldehyde to Nitrile

e Oxime Formation: Suspend the 5-methoxy-1H-indole-3-carbaldehyde (1 equivalent) in a
mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (NH20H-HCI, 1.5
equivalents) and heat the mixture to reflux for 1-2 hours.

o Dehydration: After cooling, remove the solvent under reduced pressure. Add acetic
anhydride (Acz0, 3-4 equivalents) to the crude oxime and heat to reflux for 1-3 hours. The
acetic anhydride acts as a dehydrating agent to convert the oxime directly to the nitrile.

o Work-up: Cool the reaction mixture and pour it into ice water. The product will precipitate.
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« Purification: Collect the crude solid by filtration. Purify by recrystallization from a suitable
solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-
methoxy-1H-indole-3-carbonitrile.

Chemical Reactivity and Derivatization

The dual functionality of 5-methoxy-1H-indole-3-carbonitrile makes it a versatile substrate for
further synthetic modifications.

//E’:-Methoxy-lH-indole-s-carbonitrilej

'y Reactivity Site:

N-Alkylation / N-Acylation Nitrile Reduction Nitrile Hydrolysis Electrophilic Substitution
(e.g., RX, K2CO3) (e.g., LiAlHa, Hz/Raney Ni) (H* or OH~, H20) (e.g., C2, C4, C6 positions)

Potential Derivatives

1-Alkyl-5-methoxy-1H-indole-3-carbonitrile (5-Methoxy-1H-indol-3-yl)methanamine 5-Methoxy-1H-indole-3-carboxylic acid Substituted Indole Derivatives

Click to download full resolution via product page
Caption: Reactivity map for 5-methoxy-1H-indole-3-carbonitrile.

o Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine using
powerful reducing agents like lithium aluminum hydride (LiAlH4) or via catalytic
hydrogenation (Hz/Raney Ni).[4] This transformation yields (5-methoxy-1H-indol-3-
yl)methanamine, a key precursor for tryptamine analogs.

» Hydrolysis of the Nitrile: Under acidic or basic conditions, the nitrile can be hydrolyzed to the
corresponding 5-methoxy-1H-indole-3-carboxylic acid or the intermediate amide.[9] These
carboxylic acid derivatives are also valuable in drug discovery.[3]

» N-H Functionalization: The indole nitrogen can be deprotonated with a mild base and
subsequently alkylated, acylated, or sulfonylated to introduce a variety of substituents at the
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N1 position.

» Electrophilic Aromatic Substitution: Although the C3 position is blocked, the electron-rich
nature of the 5-methoxyindole ring allows for further electrophilic substitution, typically
directed to the C2, C4, or C6 positions depending on the reaction conditions and the
directing influence of the existing substituents.[2]

Applications in Research and Drug Development

The true value of 5-methoxy-1H-indole-3-carbonitrile is realized in its application as a
strategic intermediate.

e Oncology: Derivatives of 5-methoxyindoles have demonstrated potential as antitumor
agents, sometimes by inhibiting enzymes that are critical for the proliferation and survival of
cancer cells.[3]

 Infectious Diseases: The indole scaffold is a common feature in novel antimicrobial agents.
Functionalization of this core structure can lead to compounds with potent antibacterial and
antifungal activities.[3]

e Central Nervous System (CNS) Disorders: The structural similarity of the indole nucleus to
neurotransmitters like serotonin has made its derivatives a major focus for treating CNS
conditions. Modifications can yield compounds with activity as selective serotonin reuptake
inhibitors (SSRISs) or agents targeting enzymes implicated in neurodegenerative diseases
like Alzheimer's.[1][3]

o Materials Science: The conjugated 1t-system of the indole ring makes its derivatives useful in
the development of novel materials with specific electronic or photonic properties.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and
ensuring laboratory safety.

e General Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin
and eyes.[10] Wear appropriate personal protective equipment (PPE), including safety
goggles, gloves, and a lab coat.[10][11]
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» Storage: Store in a tightly sealed container in a dry, cool place, typically between 2-8°C.[1] It
should be protected from light.[1]

» Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10][12]

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local regulations.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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